

Application Notes and Protocols for Studying PARP7 Function Using CRISPR

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Compound of Interest

Compound Name: PARP7-probe-1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 technology to investigate the function of Poly(ADP-ribose) polymerase 7 (PARP7). PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical regulator in various cellular processes, including innate immunity and cancer, making it a promising target for drug development.^{[1][2]} The protocols outlined below are designed to guide researchers in creating PARP7 knockout cell lines, performing functional assays, and understanding its role in cellular signaling pathways.

Introduction to PARP7

PARP7, also known as TIPARP, catalyzes the transfer of a single ADP-ribose molecule to substrate proteins, a post-translational modification called mono-ADP-ribosylation (MARylation).^[3] This modification alters the function of target proteins, impacting diverse cellular pathways. Notably, PARP7 is a negative regulator of the type I interferon (IFN-I) signaling pathway, a critical component of the innate immune response to viral and cancerous threats.^{[1][4]} By inhibiting key signaling molecules like TBK1, PARP7 can suppress the production of interferons, allowing tumors to evade immune surveillance. Additionally, PARP7 is involved in regulating the activity of transcription factors such as the aryl hydrocarbon receptor (AHR), estrogen receptor (ER), and androgen receptor (AR). The development of potent and

selective PARP7 inhibitors, such as RBN-2397 (atamparib), has entered clinical trials, underscoring the therapeutic potential of targeting this enzyme.

Using CRISPR to Interrogate PARP7 Function

CRISPR-Cas9 technology offers a powerful tool for elucidating the function of PARP7 through precise genome editing. Researchers can generate PARP7 knockout (KO) cell lines to study the phenotypic consequences of its absence. Furthermore, genome-wide CRISPR screens can identify genes that functionally interact with PARP7 or modulate cellular responses to PARP7 inhibitors. This information is invaluable for understanding the mechanism of action of PARP7-targeted therapies and for identifying potential resistance mechanisms.

Experimental Protocols

Protocol 1: Generation of PARP7 Knockout Cell Lines using CRISPR-Cas9

This protocol describes the generation of stable PARP7 knockout cell lines using the CRISPR-Cas9 system.

Materials:

- Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting PARP7 (e.g., lentiCRISPRv2).
- HEK293T cells for lentivirus production.
- Target cell line of interest (e.g., NCI-H1373 lung adenocarcinoma cells).
- Transfection reagent (e.g., Lipofectamine).
- Puromycin for selection.
- Polybrene.
- Standard cell culture reagents and equipment.

Procedure:

- sgRNA Design and Cloning:
 - Design two to three unique sgRNAs targeting a conserved exon of the PARP7 gene. Utilize online design tools to minimize off-target effects.
 - Synthesize and clone the sgRNA oligonucleotides into a suitable lentiviral vector (e.g., lentiCRISPRv2).
- Lentivirus Production:
 - Co-transfect HEK293T cells with the lentiviral vector containing the PARP7 sgRNA, along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
 - Harvest the virus-containing supernatant 48-72 hours post-transfection.
- Transduction of Target Cells:
 - Plate the target cells and allow them to adhere.
 - Transduce the cells with the PARP7 sgRNA-expressing lentivirus in the presence of polybrene (8 µg/mL).
 - As a control, transduce cells with a lentivirus expressing a non-targeting control (NTC) sgRNA.
- Selection and Clonal Isolation:
 - After 24-48 hours, select for transduced cells by adding puromycin to the culture medium. The appropriate concentration of puromycin should be determined by a kill curve for the specific cell line.
 - Following selection, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual knockout clones.
- Validation of Knockout:
 - Expand the isolated clones and screen for PARP7 knockout by Western blot analysis to confirm the absence of the PARP7 protein.

- Genomic DNA sequencing of the targeted locus can also be performed to confirm the presence of insertions or deletions (indels).

Protocol 2: Cell Viability Assay to Assess Sensitivity to PARP7 Inhibitors

This protocol details a method to determine the effect of PARP7 knockout on the sensitivity of cancer cells to PARP7 inhibitors.

Materials:

- PARP7 wild-type (WT) and PARP7 KO cell lines.
- PARP7 inhibitor (e.g., RBN-2397).
- 96-well cell culture plates.
- Cell viability reagent (e.g., CellTiter-Glo).
- Plate reader for luminescence detection.

Procedure:

- Cell Seeding:
 - Seed both PARP7 WT and PARP7 KO cells into 96-well plates at an appropriate density and allow them to attach overnight.
- Drug Treatment:
 - Prepare a serial dilution of the PARP7 inhibitor in culture medium.
 - Treat the cells with a range of inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).
- Incubation:
 - Incubate the plates for a specified period (e.g., 7 days).

- Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence readings to the vehicle-only control for each cell line.
 - Plot the cell viability against the inhibitor concentration and calculate the half-maximal inhibitory concentration (IC50) or the surviving fraction at 50% (SF50).

Protocol 3: Western Blot Analysis of Type I Interferon Signaling

This protocol is for assessing the activation of the type I interferon signaling pathway in PARP7 KO cells. Loss of PARP7 is expected to enhance this pathway.

Materials:

- PARP7 WT and PARP7 KO cell lines.
- Stimulator of interferon genes (STING) agonist (e.g., DMXAA).
- Primary antibodies against key signaling proteins (e.g., p-TBK1, TBK1, p-IRF3, IRF3, p-STAT1, STAT1).
- Secondary antibodies conjugated to HRP.
- Protein lysis buffer and protease/phosphatase inhibitors.
- Standard Western blot equipment and reagents.

Procedure:

- Cell Treatment:

- Treat PARP7 WT and KO cells with a STING agonist (e.g., 10 µg/mL DMXAA) for various time points (e.g., 0, 2, 6, 24 hours).
- Protein Extraction:
 - Lyse the cells in protein lysis buffer supplemented with inhibitors.
 - Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Data Presentation

Cell Line	Treatment	SF50 (nM)	Fold Change in Ifnb1 mRNA	p-STAT1/STAT1 Ratio
NCI-H1373 WT	RBN-2397	10	-	-
NCI-H1373 AHR KO	RBN-2397	>1000	-	-
EO771 WT	DMXAA	-	1.0	1.0
EO771 Parp7 KO	DMXAA	-	Increased	Decreased
EO771 WT	DMXAA + RBN-2397	-	Increased	-

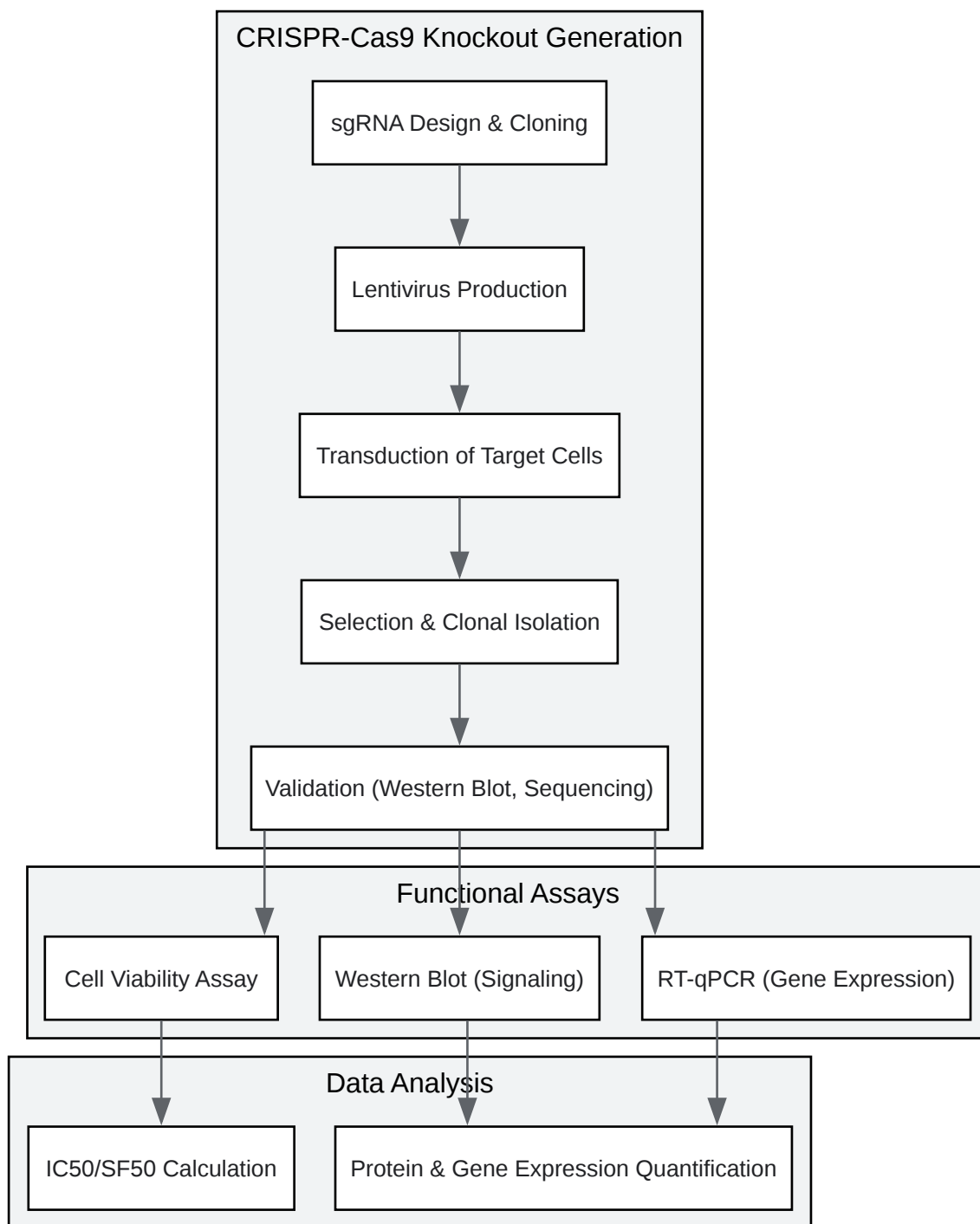
This table summarizes representative quantitative data from studies using CRISPR to investigate PARP7 function. The SF50 value for NCI-H1373 cells demonstrates sensitivity to the PARP7 inhibitor RBN-2397, which is lost upon AHR knockout. In EO771 breast cancer cells, knockout of Parp7 or treatment with RBN-2397 leads to increased Ifnb1 mRNA levels upon STING activation. Interestingly, Parp7 KO cells show increased total STAT1 but a lower ratio of phosphorylated STAT1 relative to native STAT1 upon DMXAA treatment.

Gene	Cell Line	Condition	Fold Change in mRNA Expression
Stat1	EO771	Parp7 KO vs WT	Significant Increase
Stat2	EO771	Parp7 KO vs WT	Significant Increase
Irf9	EO771	Parp7 KO vs WT	Significant Increase
Cxcl10	EO771	DMXAA + RBN-2397 vs DMXAA	Increased
Pdl1	EO771	Parp7 KO vs WT	Elevated

This table presents changes in the expression of interferon-stimulated genes (ISGs) and other immune-related genes following PARP7 knockout or inhibition in EO771 cells. Loss of PARP7

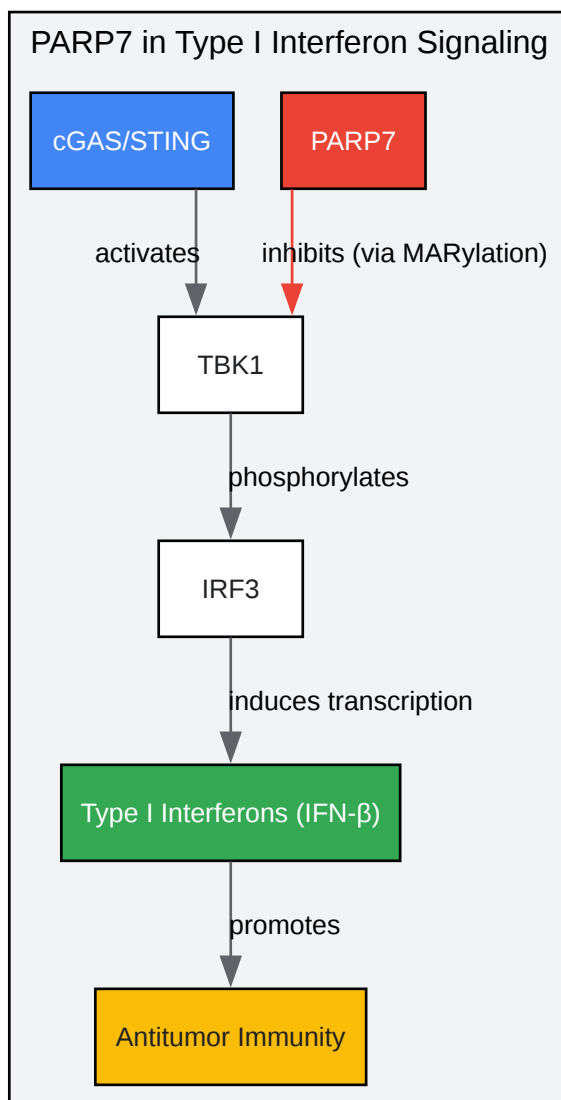
leads to a significant increase in the basal mRNA levels of ISGF3 components (Stat1, Stat2, Irf9). PARP7 inhibition enhances the induction of the chemokine Cxcl10, and PARP7 knockout leads to elevated levels of the immune checkpoint ligand Pdl1.

Visualizations



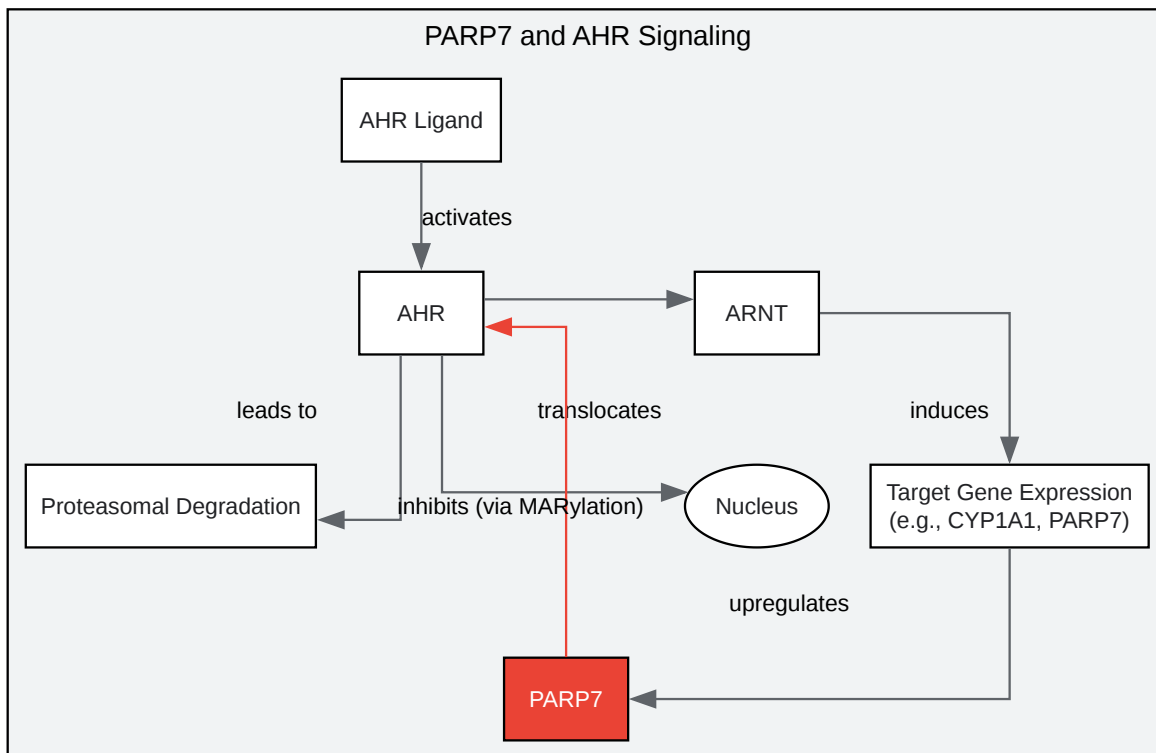
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Caption: Workflow for studying PARP7 function using CRISPR-Cas9.



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Caption: PARP7 negatively regulates Type I Interferon signaling.



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